![molecular formula C13H20ClNO2 B2514725 2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride CAS No. 17910-42-8](/img/structure/B2514725.png)
2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride
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Description
2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride, commonly known as 5-MeO-DALT, is a synthetic designer drug that belongs to the class of tryptamines. This compound was first synthesized in 2004 by Alexander Shulgin, a renowned chemist and pharmacologist. 5-MeO-DALT has been found to have various potential applications in scientific research due to its unique chemical structure and pharmacological properties.
Scientific Research Applications
Neuropharmacology and NMDA Receptor Modulation
The compound’s structure suggests potential interactions with neurotransmitter receptors. Researchers have investigated its effects on the N-methyl-D-aspartate (NMDA) receptor subunits, particularly GluN2B. These receptors play a crucial role in synaptic plasticity and memory formation . Further studies could explore its therapeutic potential for neurological disorders.
Synthetic Cannabinoid Receptor Agonism
2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo7annulen-5-amine hydrochloride (also known as STS-135) exhibits synthetic cannabinoid receptor agonist activity. Researchers have studied its binding affinity and effects on cannabinoid receptors. Understanding its pharmacological profile may contribute to drug development in pain management and other areas.
PET Imaging Agent Development
Researchers aspire to develop positron emission tomography (PET) imaging agents for specific targets. Investigating the compound’s suitability as a PET tracer for GluN2B subunits of NMDA receptors could enhance our understanding of brain function and aid in diagnosing neurological conditions .
Structure-Activity Relationship Studies
Comparing this compound with related analogues (such as 2,3,4,5-tetrahydro-1H-3-benzazepine) allows researchers to establish structure-activity relationships. Such studies guide drug design and optimization, potentially leading to novel therapeutic agents .
properties
IUPAC Name |
2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-7-9-5-3-4-6-11(14)10(9)8-13(12)16-2;/h7-8,11H,3-6,14H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNJCJZINXXWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(CCCCC2=C1)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine hydrochloride |
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